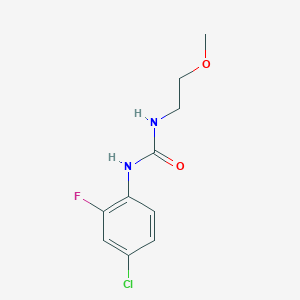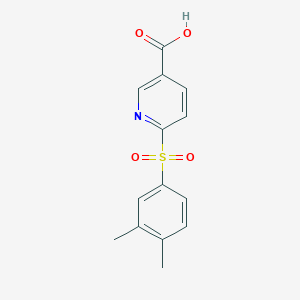![molecular formula C17H19N5O B12241930 1-(3-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine](/img/structure/B12241930.png)
1-(3-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine is a compound that combines a piperazine ring with a pyrazolo[1,5-a]pyrimidine moiety. This structure is significant due to its potential biological activities and applications in medicinal chemistry. The piperazine ring is a common feature in many bioactive molecules, contributing to the compound’s pharmacokinetic properties and its ability to interact with biological targets .
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and its subsequent attachment to the piperazine ring. One common method involves the Suzuki coupling reaction between pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate and a boronic acid derivative, followed by further functionalization to introduce the piperazine moiety . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine involves its interaction with specific molecular targets, such as protein kinases or receptors. The pyrazolo[1,5-a]pyrimidine moiety is known to bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . The piperazine ring may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and piperazine-containing molecules. For example:
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound is used as an intermediate in the synthesis of antidiabetic agents.
1-(3-Methoxyphenyl)piperazine: Known for its inhibitory activity on the human α1β2γ2 GABAA receptor.
1-(3-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine is unique due to its combined structural features, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H19N5O/c1-23-15-4-2-3-14(13-15)20-9-11-21(12-10-20)16-6-8-22-17(19-16)5-7-18-22/h2-8,13H,9-12H2,1H3 |
InChI Key |
WVLPPALNSMTKLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=CC=NN4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12241847.png)
![2-({2-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-4-methylpyrimidine](/img/structure/B12241861.png)
![4-Ethyl-5-fluoro-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12241864.png)
![2-[4-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B12241874.png)

![4-tert-butyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12241891.png)
![3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine](/img/structure/B12241893.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(4-methylpyridin-3-yl)acetamide](/img/structure/B12241894.png)
![{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12241901.png)
![4-Methyl-6-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B12241906.png)
![4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B12241910.png)
![3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole](/img/structure/B12241917.png)

![9-ethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B12241949.png)
